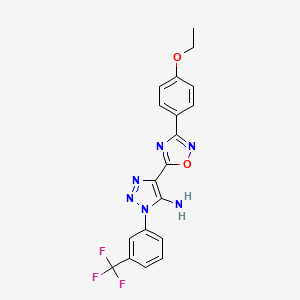
5-(4-bromophenyl)-2-((4-fluorobenzyl)thio)-1-(2-methoxyethyl)-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "5-(4-bromophenyl)-2-((4-fluorobenzyl)thio)-1-(2-methoxyethyl)-1H-imidazole" is a structurally complex molecule that likely exhibits a range of biological activities due to the presence of an imidazole ring, a common feature in many pharmacologically active compounds. The imidazole ring is a five-membered planar heterocycle containing two nitrogen atoms, which is known to interact with various biological targets. The substituents attached to this core structure, such as the 4-bromophenyl and 4-fluorobenzyl groups, may further modulate its chemical properties and biological activities.
Synthesis Analysis
The synthesis of imidazole derivatives can be complex, involving multiple steps and various reagents. While the papers provided do not directly describe the synthesis of the exact compound , they do offer insights into similar synthetic processes. For instance, the synthesis of a structurally novel series of selective serotonin-3 receptor antagonists, which includes an imidazole derivative, is described in one study . Another paper discusses the synthesis of imidazo[1,2-a]pyridines and indoles from aminoisoxazol-5(2H)-ones, which also contain an imidazole-like ring . These methods could potentially be adapted for the synthesis of the compound , considering the similarities in the core structures.
Molecular Structure Analysis
The molecular structure of imidazole derivatives is crucial for their biological activity. The crystal structure analysis of related compounds, such as 5-bromo-2-(4-methylbenzyl)-6-(4-nitrophenyl)imidazo[2,1-b][1,3,4]thiadiazole, reveals the nature and strength of various intermolecular interactions, which are essential for understanding the compound's behavior in biological systems . Similarly, the X-ray crystal structure of another imidazole derivative provides insights into the intercontacts within the crystal structure, which can be crucial for predicting the compound's stability and reactivity .
Chemical Reactions Analysis
Imidazole derivatives can undergo a variety of chemical reactions, depending on their substituents and reaction conditions. The papers provided do not detail specific reactions for the compound , but they do describe reactions of related compounds. For example, the reaction of 1,3,4-oxadiazole with primary amines to yield triazol derivatives is discussed . This information could be relevant when considering the reactivity of the bromophenyl and fluorobenzyl groups in the compound of interest.
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. The presence of electronegative atoms like fluorine and bromine can affect the compound's polarity, solubility, and reactivity. The papers provided discuss the use of techniques such as NMR, IR, and Mass spectroscopy for characterizing similar compounds , . Additionally, computational methods like Density Functional Theory (DFT) are used to predict properties such as optimized geometry and charge distribution . These techniques could be applied to the compound to gain a comprehensive understanding of its properties.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- The synthesis of similar compounds, including 2-(4-fluorobenzyl)-6-(4-methoxyphenyl)Imidazo[2,1-b][1,3,4] thiadiazole, has been described, with a focus on elemental analysis, IR spectrum, 1H NMR, and X-ray crystal structure analyses to determine compositions and molecular structures. Such studies are crucial for understanding the properties and potential applications of these compounds in various fields (Banu et al., 2013).
Antimicrobial and Antioxidant Activities
- Research on benzimidazole derivatives, which include structures similar to 5-(4-bromophenyl)-2-((4-fluorobenzyl)thio)-1-(2-methoxyethyl)-1H-imidazole, indicates that these compounds exhibit α-glucosidase inhibitory, antimicrobial, and antioxidant activities. This suggests potential applications in medical and pharmaceutical research (Menteşe, Ülker, & Kahveci, 2015).
Photodynamic Therapy Applications
- The study of zinc phthalocyanine derivatives, related to bromophenol and imidazole structures, shows significant potential in photodynamic therapy, particularly for cancer treatment. This involves using these compounds as photosensitizers due to their good fluorescence properties and high singlet oxygen quantum yield (Pişkin, Canpolat, & Öztürk, 2020).
Potential as Antiviral Agents
- Imidazo[1,5-a]-1,3,5-triazine derivatives, which share structural similarities, have been synthesized and evaluated for inhibitory effects on the replication of ortho- and paramyxoviruses. This indicates a potential application of similar compounds in developing antiviral drugs (Golankiewicz et al., 1995).
Eigenschaften
IUPAC Name |
5-(4-bromophenyl)-2-[(4-fluorophenyl)methylsulfanyl]-1-(2-methoxyethyl)imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrFN2OS/c1-24-11-10-23-18(15-4-6-16(20)7-5-15)12-22-19(23)25-13-14-2-8-17(21)9-3-14/h2-9,12H,10-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URVIDEQMLABFFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=CN=C1SCC2=CC=C(C=C2)F)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-bromophenyl)-2-((4-fluorobenzyl)thio)-1-(2-methoxyethyl)-1H-imidazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(methylthio)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2504530.png)
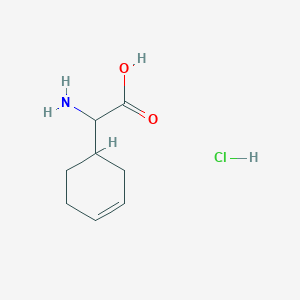
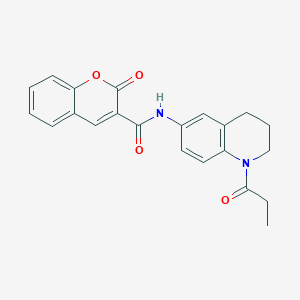
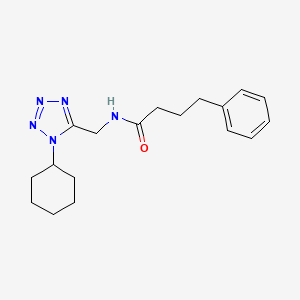
![3-[4-[(E)-3-(dimethylamino)prop-2-enoyl]phenoxy]-5-(trifluoromethyl)pyridine-2-carbonitrile](/img/structure/B2504538.png)
![N-(3,4-dimethoxyphenyl)-2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2504539.png)
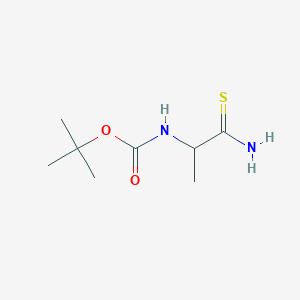
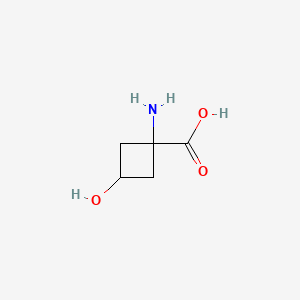
![2-chloro-N-[cyano(thiophen-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2504544.png)

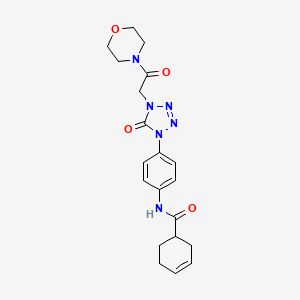
![4-Methyl-2-[(2-methylpropyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B2504547.png)

